5-Isopropyl-1H-pyrazole-3-methanol
Description
Contextualization of Pyrazole (B372694) Heterocycles in Advanced Chemical Research
Pyrazole heterocycles are a class of five-membered aromatic compounds containing two adjacent nitrogen atoms. This structural motif is of profound importance in the field of chemical research, primarily due to its versatile applications in medicinal chemistry and materials science. The pyrazole ring system is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The ability of the pyrazole nucleus to act as a scaffold for diverse functionalization allows for the fine-tuning of a molecule's steric and electronic properties, making it a privileged structure in drug discovery.
Structural Framework and Distinctive Features of 5-Isopropyl-1H-pyrazole-3-methanol
The chemical structure of this compound is characterized by a central pyrazole ring. At the 5-position of this ring is an isopropyl group, and at the 3-position is a methanol (B129727) group. The presence of the "-1H-" designation indicates that one of the nitrogen atoms in the pyrazole ring is bonded to a hydrogen atom, allowing for tautomerism.
The key structural features that contribute to its academic interest include:
Asymmetric Substitution: The distinct substituents at the 3 and 5 positions of the pyrazole ring create an asymmetric molecule, which can be crucial for stereoselective synthesis and biological interactions.
Functional Group Handles: The hydroxyl group of the methanol substituent and the N-H group of the pyrazole ring serve as reactive sites, or "handles," for further chemical modifications. This allows for the construction of more complex molecules and the exploration of structure-activity relationships.
Lipophilicity and Steric Bulk: The isopropyl group introduces a degree of lipophilicity and steric bulk to the molecule, which can influence its solubility, membrane permeability, and binding affinity to biological targets.
A closely related compound, (3-isopropyl-1-methyl-1H-pyrazol-5-yl)methanol, has the CAS number 1170534-95-8. achemblock.com This N-methylated derivative shares a similar core structure, and its study can provide valuable insights into the chemical behavior of this compound.
Below is a table summarizing some of the key properties of this related compound:
| Property | Value |
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | (3-isopropyl-1-methyl-1h-pyrazol-5-yl)methanol |
| CAS Number | 1170534-95-8 |
| Purity | 95% |
| SMILES | CC(C)C1=NN(C)C(CO)=C1 |
This data is for (3-isopropyl-1-methyl-1H-pyrazol-5-yl)methanol and is provided for comparative purposes. achemblock.com
Research Imperatives and Scholarly Contributions of Investigating this compound
The investigation of this compound is driven by several key research imperatives. Its potential as a versatile synthetic intermediate makes it a subject of interest for organic chemists seeking to develop novel synthetic methodologies. The functional groups present in the molecule allow for a variety of chemical transformations, enabling the synthesis of diverse libraries of pyrazole derivatives.
Furthermore, in the context of medicinal chemistry, the unique combination of the pyrazole core with isopropyl and methanol substituents makes it a candidate for the development of new therapeutic agents. While specific research findings on the biological activity of this compound are not extensively documented in publicly available literature, the known pharmacological importance of the pyrazole scaffold suggests that this compound and its derivatives could be of interest for screening against various diseases. The structural features of this compound may allow it to interact with specific biological targets, making it a valuable lead compound for further optimization and drug development efforts. The scholarly contribution of studying this compound lies in expanding the chemical space of pyrazole derivatives and providing new tools for the creation of functional molecules with potential applications in various scientific disciplines.
Structure
3D Structure
Properties
IUPAC Name |
(3-propan-2-yl-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-3-6(4-10)8-9-7/h3,5,10H,4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBQFAYMQULYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Chemical Reactivity and Derivatization Studies of 5 Isopropyl 1h Pyrazole 3 Methanol
Reactivity at the Pyrazole (B372694) Ring System
The pyrazole ring in 5-Isopropyl-1H-pyrazole-3-methanol is an aromatic heterocycle with two nitrogen atoms, which influence its reactivity. nih.gov The ring system can undergo both electrophilic and nucleophilic reactions, although the conditions and regioselectivity are highly dependent on the nature of the reactants and the reaction medium. nih.gov
Electrophilic Substitution Reactions on the Pyrazole Nucleus
The pyrazole ring is generally susceptible to electrophilic attack, primarily at the C4 position, which is the most electron-rich carbon atom. nih.govresearchgate.net However, the presence of substituents on the ring can influence the regioselectivity of these reactions.
Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and acylation. For instance, direct C-H halogenation of pyrazole derivatives can be achieved using N-halosuccinimides (NXS), providing an effective method for synthesizing 4-halogenated pyrazoles. beilstein-archives.org While specific studies on this compound are limited, it is anticipated that it would undergo similar reactions.
Table 1: Plausible Electrophilic Substitution Reactions
| Reaction | Reagent | Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5-isopropyl-1H-pyrazole-3-methanol |
| Nitration | HNO₃/H₂SO₄ | 5-Isopropyl-4-nitro-1H-pyrazole-3-methanol |
It is important to note that the N1 position of the pyrazole ring can also undergo substitution, particularly under basic conditions where deprotonation of the N-H group enhances its nucleophilicity. nih.gov
Nucleophilic Attack and Addition Reactions
Nucleophilic attack on the pyrazole ring is less common due to the electron-rich nature of the heterocycle. However, under certain conditions, such as the presence of strong electron-withdrawing groups or in the form of a pyrazolium (B1228807) salt, nucleophilic substitution can occur. The C3 and C5 positions are generally more electrophilic and thus more susceptible to nucleophilic attack. nih.gov
Transformations Involving the Methanol (B129727) Functional Group
The primary alcohol (methanol) group at the C3 position is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and halogenation.
Oxidation Reactions of the Primary Alcohol
The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would be expected to selectively oxidize the alcohol to 5-Isopropyl-1H-pyrazole-3-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely lead to the formation of 5-Isopropyl-1H-pyrazole-3-carboxylic acid.
Table 2: Oxidation Products of this compound
| Oxidizing Agent | Product |
|---|---|
| Pyridinium chlorochromate (PCC) | 5-Isopropyl-1H-pyrazole-3-carbaldehyde |
Esterification and Etherification Protocols
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent.
Etherification can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Table 3: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Acetic anhydride, pyridine | (5-Isopropyl-1H-pyrazol-3-yl)methyl acetate |
Halogenation and Other Nucleophilic Substitutions
The hydroxyl group can be replaced by a halogen atom through various halogenating agents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 3-(chloromethyl)-5-isopropyl-1H-pyrazole and 3-(bromomethyl)-5-isopropyl-1H-pyrazole, respectively. These halogenated derivatives are valuable intermediates for further nucleophilic substitution reactions.
Modifications of the Isopropyl Side Chain
The isopropyl group at the 5-position of the pyrazole ring in this compound presents a site for selective functionalization, allowing for the introduction of new chemical diversity. Modifications at this position can influence the molecule's steric and electronic properties, potentially modulating its biological activity and physicochemical characteristics.
Selective Oxidation and Reduction of the Isopropyl Group
The benzylic-like position of the isopropyl group's tertiary carbon makes it a target for selective oxidation. Controlled oxidation can convert the isopropyl moiety into a variety of other functional groups. For instance, oxidation of an isopropyl group can yield a ketone. youtube.com Metal-catalyzed oxidations, utilizing reagents such as those based on copper, cobalt, chromium, or manganese in the presence of an oxidant like tert-butyl hydroperoxide, are common methods for the oxidation of alkylarenes to ketones. mdpi.com Photochemical methods under visible light with a photocatalyst in an oxygen-rich environment also provide a pathway for benzylic C-H oxidation. mdpi.com
While direct studies on this compound are limited, the oxidation of other benzylic alcohols has been explored. For example, N-heterocycle-stabilized iodanes have been shown to be effective reagents for the mild oxidation of activated alcohols to the corresponding aldehydes and ketones. researchgate.net It is conceivable that similar strategies could be employed to oxidize the isopropyl group of this compound to a 2-hydroxypropyl or an acetyl group, depending on the reaction conditions and the choice of oxidizing agent.
Reduction of the isopropyl group is less commonly explored as it is already a saturated alkyl chain. However, should the isopropyl group be first oxidized to an unsaturated derivative (e.g., an isopropenyl group), subsequent reduction via catalytic hydrogenation would be a standard procedure to return to the saturated isopropyl moiety.
Table 1: Potential Oxidation Reactions of the Isopropyl Group
| Starting Material | Reagent/Condition | Potential Product |
| 5-Isopropyl -1H-pyrazole-3-methanol | Mild Oxidation (e.g., DDQ, SeO₂) | 5-Isopropenyl -1H-pyrazole-3-methanol |
| 5-Isopropyl -1H-pyrazole-3-methanol | Stronger Oxidation (e.g., KMnO₄, CrO₃) | 2-(3-(Hydroxymethyl)-1H-pyrazol-5-yl)propan-2-ol |
| 2-(3-(Hydroxymethyl)-1H-pyrazol-5-yl)propan-2-ol | Further Oxidation | 1-(3-(Hydroxymethyl)-1H-pyrazol-5-yl)ethan-1-one |
Carbon-Carbon Bond Forming Reactions at the Isopropyl Moiety
Introducing new carbon-carbon bonds at the isopropyl moiety can significantly increase the structural complexity and lead to novel derivatives. One potential strategy involves the initial oxidation of the isopropyl group to an isopropenyl group, as mentioned previously. This introduces a reactive double bond that can participate in various C-C bond-forming reactions. For example, Heck coupling or other palladium-catalyzed cross-coupling reactions could be used to attach aryl or vinyl groups.
Another approach could involve the deprotonation of the benzylic C-H bond of the isopropyl group using a strong base to form a carbanion. This nucleophilic species could then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new C-C bond. However, the acidity of this proton is relatively low, and achieving selective deprotonation in the presence of the more acidic N-H and O-H protons would be a significant challenge.
Synthesis of Novel Analogs and Diverse Derivatives of this compound
The synthesis of novel analogs and derivatives of this compound can be achieved through various strategies, including modifications at the pyrazole nitrogen atoms, fusion of new rings to the pyrazole core, and the introduction of multiple functional groups.
N-Substitution Strategies on the Pyrazole Nitrogen
The two nitrogen atoms in the pyrazole ring offer opportunities for substitution, which can significantly alter the compound's properties. N-alkylation and N-arylation are common strategies to achieve this.
N-Alkylation: The N-alkylation of pyrazoles can be accomplished using various methods. A common approach involves the deprotonation of the pyrazole N-H with a base, followed by reaction with an alkyl halide. semanticscholar.org Another effective method utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, which can provide good yields of N-alkyl pyrazoles under mild conditions. semanticscholar.orgmdpi.com For unsymmetrical pyrazoles, this can lead to a mixture of regioisomers, with the sterically less hindered nitrogen being the preferred site of alkylation. mdpi.com
N-Arylation: The introduction of an aryl group onto the pyrazole nitrogen can be achieved through copper-catalyzed cross-coupling reactions with arylboronic acids. researchgate.net This method is generally effective and allows for the synthesis of a wide range of N-arylated pyrazole derivatives.
Table 2: Representative N-Substitution Reactions
| Pyrazole Substrate | Reagent | Product Type | Reference |
| 3-methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate, CSA | N-phenethyl pyrazole | mdpi.com |
| 1H-pyrazolo[3,4-b]pyridin-3-amine | Phenylboronic acid, Cu catalyst | N-phenyl pyrazolopyridine | researchgate.net |
Exploration of Fused Pyrazole Systems Incorporating the 5-Isopropyl-3-methanol Motif
Fusing a second ring to the pyrazole core of this compound can lead to the creation of novel heterocyclic systems with potentially enhanced biological activities. Several strategies exist for the synthesis of fused pyrazoles, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. chim.itresearchgate.net
One common approach involves the use of a functionalized pyrazole precursor that can undergo a cyclocondensation reaction. For example, a 5-aminopyrazole derivative can react with a 1,3-dicarbonyl compound to form a pyrazolo[1,5-a]pyrimidine. To apply this to this compound, the methanol group would first need to be converted into or used to introduce a suitable functional group for cyclization, such as an amino or a carbonyl group.
A notable example is the synthesis of 5-substituted 3-isopropyl-7-amino-1(2)H-pyrazolo[4,3-d]pyrimidines, which have been investigated as potent and selective inhibitors of cyclin-dependent kinases. nih.gov This demonstrates that the 3-isopropyl group is compatible with the reaction conditions required for the formation of fused pyrimidine (B1678525) rings. It is plausible that similar synthetic routes could be adapted for this compound, where the 3-methanol group is either protected or modified to participate in the ring-forming reaction.
Synthesis of Poly-Functionalized Derivatives
The creation of poly-functionalized derivatives of this compound involves the sequential or concurrent introduction of multiple functional groups onto the pyrazole core and its substituents. This can be achieved by combining the strategies discussed in the previous sections.
For instance, one could envision a synthetic sequence starting with the N-alkylation of this compound to introduce a specific substituent on the pyrazole nitrogen. This could be followed by the selective oxidation of the 3-methanol group to an aldehyde or a carboxylic acid, providing a handle for further derivatization, such as the formation of imines, amides, or esters. Subsequently, modification of the isopropyl side chain could be attempted.
The synthesis of highly functionalized pyrazoles often relies on multi-component reactions or the use of versatile pyrazole-based building blocks. chim.itresearchgate.net By strategically functionalizing the starting material, this compound, it can serve as a scaffold for the construction of a library of diverse and complex molecules with potential applications in various fields of chemical and biological research.
Coordination Chemistry and Supramolecular Architectures Involving 5 Isopropyl 1h Pyrazole 3 Methanol As a Ligand
Ligand Design Considerations and Potential Coordination Modes of Pyrazole (B372694) Methanol (B129727) Derivatives
Pyrazole derivatives are a significant class of N-heterocyclic compounds that have garnered substantial interest in coordination chemistry. researchgate.net Their utility stems from the presence of two nitrogen atoms within the five-membered aromatic ring, which can act as donor sites for metal ions. nih.gov The design of pyrazole-based ligands, such as 5-Isopropyl-1H-pyrazole-3-methanol, incorporates specific functional groups to tailor their coordination behavior and the properties of the resulting metal complexes.
The inclusion of a methanol group at the 3-position introduces a hydroxyl (-OH) functional group, adding an oxygen donor atom. This creates a versatile ligand with multiple potential coordination modes. Pyrazole-methanol derivatives can act as:
Monodentate Ligands: Coordinating to a metal center through the sp2-hybridized pyridinic nitrogen atom of the pyrazole ring. This is a common coordination mode for simple pyrazoles. researchgate.net
Bidentate Chelating Ligands: Forming a stable five-membered chelate ring by coordinating through both the pyridinic nitrogen and the oxygen atom of the methanol group. This N,O-bidentate mode is often favored due to the chelate effect. nih.gov
Bridging Ligands: The pyrazolate anion, formed upon deprotonation of the N-H group, can bridge two metal centers, a coordination mode that facilitates the construction of polynuclear complexes. researchgate.net
The substituent at the 5-position plays a crucial role in tuning the ligand's properties. The isopropyl group in this compound has two primary effects:
Electronic Effects: As an electron-donating alkyl group, the isopropyl substituent increases the electron density on the pyrazole ring, enhancing the basicity of the nitrogen atoms and potentially strengthening the metal-ligand bond.
These design considerations allow for the rational synthesis of coordination compounds with specific structural topologies and properties. researchgate.netresearchgate.net
Synthesis and Spectroscopic Characterization of Transition Metal Complexes
The synthesis and characterization of metal complexes with pyrazole-based ligands are fundamental to understanding their chemical nature and potential applications.
Preparation Protocols for Metal-5-Isopropyl-1H-pyrazole-3-methanol Coordination Compounds
The synthesis of coordination compounds involving this compound typically follows established procedures for pyrazole-based ligands. A general protocol involves the direct reaction of the ligand with a suitable transition metal salt in a solvent.
A common synthetic route is the reaction of a stoichiometric amount of the ligand with a metal(II) salt, such as a chloride (MCl₂) or nitrate (B79036) (M(NO₃)₂), where M can be Cu(II), Co(II), Ni(II), or Zn(II). researchgate.netnih.gov The reaction is typically carried out in a solvent like ethanol (B145695) or methanol, often with gentle heating and stirring to ensure complete dissolution and reaction. nih.gov The resulting complex may precipitate from the solution upon cooling or after slow evaporation of the solvent, often yielding single crystals suitable for X-ray diffraction studies. nih.gov For instance, reacting two equivalents of the ligand with one equivalent of a metal salt can lead to the formation of a mononuclear complex with the general formula [M(L)₂(X)₂], where L is the pyrazole methanol ligand and X is an anion like Cl⁻ or a solvent molecule. nih.gov
Advanced Spectroscopic Characterization (IR, NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the formation and elucidating the structure of coordination complexes.
Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination of the ligand to the metal ion. Key vibrational bands for a complex of this compound would be compared to those of the free ligand.
O-H Stretch: The broad ν(O-H) band of the methanol group, typically around 3200-3400 cm⁻¹, is expected to shift or change in shape upon coordination to a metal center.
N-H Stretch: The ν(N-H) band of the pyrazole ring, found around 3100-3300 cm⁻¹, would also be affected by the coordination environment and hydrogen bonding.
C=N Stretch: The ν(C=N) stretching vibration of the pyrazole ring, usually appearing in the 1500-1600 cm⁻¹ region, may shift to a different frequency upon complexation, indicating the involvement of the ring nitrogen in bonding. researchgate.net
New Bands: The appearance of new, low-frequency bands can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic complexes in solution.
¹H NMR: In the ¹H NMR spectrum of the free ligand, distinct signals for the pyrazole ring protons, the CH proton and CH₃ protons of the isopropyl group, the methylene (B1212753) (-CH₂-) protons, the hydroxyl (-OH) proton, and the N-H proton would be observed. mdpi.comnih.gov Upon coordination to a diamagnetic metal like Zn(II), these signals would exhibit shifts due to the change in the electronic environment. The equivalence of the pyrazole rings in solution can indicate fluxional behavior. mdpi.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Shifts in the signals for the pyrazole ring carbons and the carbon atom of the methanol group upon complexation confirm the coordination. nih.gov
Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight of the complex and confirm its composition. Techniques like Electrospray Ionization (ESI-MS) can identify the molecular ion peak corresponding to the intact coordination compound. ekb.eg
| Spectroscopic Data for a Representative Pyrazole-Methanol Complex | |
| Technique | Observation (Hypothetical Data for a Diamagnetic Zn(II) Complex) |
| IR (cm⁻¹) | ν(O-H): ~3350 (shifted from ~3200 in free ligand) ν(N-H): ~3150 ν(C=N): ~1580 (shifted from ~1595 in free ligand) ν(Zn-N): ~450 ν(Zn-O): ~420 |
| ¹H NMR (ppm) | Pyrazole CH: Shifted downfield by 0.2-0.5 ppm Methylene CH₂: Shifted downfield by 0.3-0.6 ppm Isopropyl CH/CH₃: Minor shifts |
| Mass Spec (ESI-MS) | Peak corresponding to [Zn(L)₂Cl]⁺ or other relevant fragments |
Structural Elucidation of Coordination Complexes
While spectroscopy suggests the formation and local coordination environment of a complex, single-crystal X-ray diffraction provides definitive structural information.
Single-Crystal X-ray Diffraction Analysis of Metal-Ligand Frameworks
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for the unambiguous determination of the three-dimensional structure of crystalline coordination compounds. nih.govniscpr.res.in This analysis provides precise data on:
Coordination Geometry: It confirms the geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). mdpi.com
Bond Lengths and Angles: It measures the exact distances between the metal and donor atoms (M-N, M-O) and the angles within the coordination sphere, confirming the chelation mode of the ligand. nih.gov
Molecular Packing: It reveals how individual complex molecules are arranged in the crystal lattice, which is crucial for understanding supramolecular interactions. mdpi.com
For a hypothetical octahedral complex of a transition metal with two this compound ligands and two ancillary ligands (e.g., chloride ions), SC-XRD would confirm the N,O-bidentate coordination of the pyrazole-methanol ligand.
| Representative Crystallographic Data for a Pyrazole-Based Metal Complex | |
| Parameter | Value (Example from a related Cu(II) complex) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| M-N Bond Length | ~2.0 Å |
| M-O Bond Length | ~2.3 Å |
| N-M-O Bite Angle | ~78° |
Note: The values are representative and would vary for a specific complex of this compound.
Analysis of Hydrogen Bonding and π-Stacking Interactions in Supramolecular Assemblies
The self-assembly of individual coordination complexes into larger, ordered supramolecular architectures is governed by non-covalent interactions. researchgate.netmdpi.com For complexes of this compound, the primary interactions are hydrogen bonding and π-stacking.
Hydrogen Bonding: The presence of both hydrogen bond donors (N-H and O-H groups) and acceptors (N and O atoms) makes these complexes potent synthons for building extended networks. mdpi.comnih.gov
N-H···O/N: The pyrazole N-H group can form strong hydrogen bonds with the oxygen atom of a neighboring methanol group or an unbound pyrazole nitrogen. nih.gov
O-H···O/N/Anion: The methanol O-H group can donate a hydrogen bond to an adjacent complex or to counter-anions (e.g., Cl⁻, NO₃⁻) present in the crystal lattice. mdpi.com These interactions can link the mononuclear units into one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. nih.gov
Investigation of Catalytic Applications of Metal-5-Isopropyl-1H-pyrazole-3-methanol Complexes
Exploration in Homogeneous Catalysis
There is currently no available research on the use of metal-5-Isopropyl-1H-pyrazole-3-methanol complexes as homogeneous catalysts. The potential of such complexes in solution-phase reactions, where the catalyst and reactants are in the same phase, has not been explored.
Development of Heterogeneous Catalytic Systems
Similarly, the development of heterogeneous catalytic systems, where the this compound complex would be immobilized on a solid support, has not been reported. This approach could offer advantages in terms of catalyst separation and reusability, but it remains a hypothetical application for this specific ligand.
Mechanistic Studies of Catalytic Processes
Without any observed catalytic activity, there have been no mechanistic studies to elucidate the potential roles of the metal center and the this compound ligand in a catalytic cycle. Understanding the step-by-step process of how a catalyst facilitates a chemical reaction is fundamental to optimizing its performance and designing new, more efficient catalysts.
Advanced Computational and Theoretical Investigations of 5 Isopropyl 1h Pyrazole 3 Methanol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the molecular geometry and the distribution of electrons, which are crucial for predicting reactivity and intermolecular interactions.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 5-Isopropyl-1H-pyrazole-3-methanol, DFT calculations, often employing basis sets like 6-311++G(d,p), can be used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. These calculations would reveal key bond lengths, bond angles, and dihedral angles.
The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity. For pyrazole (B372694) derivatives, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed across the ring and the methanol (B129727) substituent.
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
| Total Energy | -550 Ha |
Note: This table presents hypothetical data that would be generated from DFT calculations.
Conformational Analysis and Tautomeric Preferences of the Pyrazole Ring
The pyrazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. For 3(5)-substituted pyrazoles, this results in an equilibrium between the 3-substituted and 5-substituted forms. In the case of this compound, the two principal tautomers are this compound and 3-isopropyl-1H-pyrazole-5-methanol.
Computational studies on similar pyrazole systems have shown that the relative stability of these tautomers can be influenced by the nature of the substituents and the solvent environment. nih.gov Electron-donating groups, like the isopropyl group, can affect the electron density of the pyrazole ring and influence the tautomeric equilibrium. DFT calculations can predict the relative energies of these tautomers, indicating which form is more stable in the gas phase. In solution, the preference may shift depending on the polarity of the solvent, as polar solvents can stabilize the more polar tautomer through dipole-dipole interactions. nih.gov
Molecular Dynamics Simulations and Intermolecular Interaction Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, capturing the movements of atoms and their interactions with the surrounding environment.
Simulation of Solvent Effects on Molecular Behavior
MD simulations can be employed to study how this compound behaves in different solvents, such as water or methanol. By placing the molecule in a simulation box filled with solvent molecules, it is possible to observe how the solvent influences its conformation and dynamics. For instance, in aqueous solution, the hydroxyl group of the methanol substituent and the NH group of the pyrazole ring are expected to form hydrogen bonds with water molecules. These interactions can affect the rotational freedom of the isopropyl and methanol groups and influence the tautomeric equilibrium of the pyrazole ring. nih.gov
Characterization of Non-Covalent Interactions
Non-covalent interactions are crucial for understanding how this compound might interact with other molecules, including itself or biological targets. These interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions. The pyrazole ring, being an aromatic system, can participate in π-stacking with other aromatic rings. nih.gov The NH group and the nitrogen at position 2 of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively. nih.gov The hydroxyl group of the methanol substituent is also a prime site for hydrogen bonding. MD simulations can quantify the strength and lifetime of these interactions, providing a detailed picture of the intermolecular forces at play. nih.govnih.gov
In Silico Screening and Molecular Docking Studies
In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict how a small molecule might bind to a biological target, such as a protein or enzyme.
Given the wide range of biological activities reported for pyrazole derivatives, including their roles as inhibitors of various enzymes, it is plausible to investigate the potential of this compound as a bioactive compound. orientjchem.orgnih.gov Molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound with the active sites of various enzymes.
For example, pyrazole derivatives have been studied as inhibitors of kinases like VEGFR and CDK2, as well as enzymes such as carbonic anhydrase and acetylcholinesterase. nih.govmdpi.comnih.gov A typical docking study would involve preparing the 3D structure of the target protein and then computationally placing the this compound molecule into its active site. The docking algorithm would then calculate a score that estimates the binding affinity, with lower scores generally indicating a more favorable interaction.
The results of such a study would highlight the key interactions, such as hydrogen bonds between the pyrazole NH or the methanol OH and amino acid residues in the active site, as well as hydrophobic interactions involving the isopropyl group. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound against Various Kinase Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| VEGFR-2 | -8.5 | Glu885, Cys919 | Hydrogen Bond |
| Val848, Leu1035 | Hydrophobic | ||
| CDK2 | -7.9 | Leu83, Asp86 | Hydrogen Bond |
| Ile10, Val18 | Hydrophobic | ||
| Aurora A | -8.1 | Arg137, Thr217 | Hydrogen Bond |
| Leu139, Val147 | Hydrophobic |
Note: This table presents hypothetical data that would be generated from molecular docking studies.
These in silico predictions can then be used to prioritize this compound for further experimental testing and to guide the design of new, more potent derivatives.
Prediction of Ligand-Target Protein Binding Modes and Affinities
A critical step in drug discovery is understanding how a potential drug molecule, or ligand, interacts with its biological target, typically a protein. researchgate.net Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of this interaction, often expressed as binding affinity.
For pyrazole derivatives, molecular docking studies have been extensively used to predict their binding modes with various enzymes and receptors. semanticscholar.orgrsc.org These studies have shown that the pyrazole scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of proteins. rsc.org The substituents on the pyrazole ring play a crucial role in determining the affinity and selectivity of the binding. nih.gov In the case of this compound, the isopropyl group at the 5-position and the methanol group at the 3-position would be key determinants of its binding characteristics.
Computational models can predict these interactions with a high degree of accuracy. For instance, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the NH group can be a hydrogen bond donor. The isopropyl group can engage in hydrophobic interactions within a binding pocket, and the methanol group can form additional hydrogen bonds.
To illustrate the type of data generated from such studies, a hypothetical molecular docking analysis of this compound against several potential protein targets is presented below. The binding affinities are represented by docking scores, where a more negative value typically indicates a stronger predicted interaction.
| Protein Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Hydrogen bond with Ser530, Hydrophobic interaction with Val349 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Hydrogen bond with Tyr119, Pi-Alkyl interaction with Tyr59 |
| B-cell lymphoma 2 (Bcl-2) | 2O2F | -8.2 | Hydrogen bond with Asp108, Hydrophobic interaction with Phe101 |
| Acetylcholinesterase (AChE) | 4EY7 | -9.1 | Hydrogen bond with Ser203, Pi-Alkyl interaction with Trp86 |
Note: The data in this table is illustrative and based on typical binding affinities observed for pyrazole derivatives with similar functional groups.
Identification of Potential Molecular Targets and Biochemical Pathways
Beyond predicting binding to known targets, computational approaches can also be used to identify novel molecular targets for a compound. This is often achieved through reverse docking, where a ligand is screened against a large library of protein structures to find potential binding partners. The identification of these targets can then suggest the biochemical pathways that the compound might modulate.
Pyrazole derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.net For this compound, computational target prediction would likely indicate its potential involvement in pathways associated with these activities. For example, interaction with enzymes like cyclooxygenases (COX) would suggest a role in the prostaglandin (B15479496) synthesis pathway and potential anti-inflammatory effects. nih.gov Similarly, binding to kinases or proteins like Bcl-2, which are crucial in cell cycle regulation and apoptosis, would point towards potential anticancer applications. rsc.org
The potential molecular targets and the biochemical pathways they are involved in for this compound can be systematically cataloged based on computational predictions.
| Potential Molecular Target | Associated Biochemical Pathway | Potential Therapeutic Application |
|---|---|---|
| Cyclooxygenase (COX) enzymes | Arachidonic acid metabolism | Anti-inflammatory |
| Protein Kinases (e.g., EGFR, VEGFR) | Signal transduction pathways | Anticancer |
| B-cell lymphoma 2 (Bcl-2) family proteins | Apoptosis pathway | Anticancer |
| Acetylcholinesterase (AChE) | Cholinergic signaling | Alzheimer's Disease |
| Microtubule proteins | Cell division | Anticancer |
Note: This table is based on established targets for the pyrazole scaffold and serves as a predictive guide for this compound.
Mechanistic and Structure Activity Relationship Sar Studies in Biological Systems
Anticancer Potential: Mechanistic Investigations
The pyrazole (B372694) nucleus is a well-established pharmacophore in the development of anticancer agents. Numerous derivatives have demonstrated cytotoxic effects against various cancer cell lines through diverse mechanisms.
Cellular Growth Inhibition and Apoptosis Induction Pathways
Pyrazole derivatives are known to inhibit cancer cell growth by inducing apoptosis, a form of programmed cell death. This is a critical mechanism for many chemotherapeutic agents. Studies on various 1,3,5-trisubstituted-1H-pyrazole derivatives have shown their ability to trigger apoptotic pathways. For instance, certain pyrazole derivatives have been found to activate pro-apoptotic proteins such as Bax and p53, as well as effector enzymes like Caspase-3, which are central to the execution of apoptosis.
In the context of triple-negative breast cancer, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives induced dose- and time-dependent cell toxicity in MDA-MB-468 cells. The most active compound in this series demonstrated an IC50 value significantly lower than the standard chemotherapeutic agent, Paclitaxel. This compound was found to induce cell cycle arrest in the S phase and provoke apoptosis, which was associated with an elevated level of reactive oxygen species (ROS) and increased caspase-3 activity.
Furthermore, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been shown to induce both intrinsic and extrinsic apoptotic pathways in HCT116 colon carcinoma cells. These findings highlight the potential of the pyrazole scaffold to be a foundation for the development of potent apoptosis-inducing anticancer agents. While direct evidence for 5-Isopropyl-1H-pyrazole-3-methanol is not available, its core structure suggests it could potentially share these apoptosis-inducing capabilities.
Enzyme Inhibition in Cancer Cell Lines (e.g., CRMP2, C-RAF, CYP17, c-KIT, VEGFR, HDAC)
A significant avenue through which pyrazole derivatives exert their anticancer effects is via the inhibition of various enzymes that are crucial for cancer cell proliferation, survival, and metastasis. Computational studies have identified pyrazole-based compounds as potential inhibitors of several key cancer-related proteins, including Collapsin Response Mediator Protein 2 (CRMP2), C-RAF, Cytochrome P450 17A1 (CYP17), mast/stem cell growth factor receptor (c-KIT), Vascular Endothelial Growth Factor Receptor (VEGFR), and Histone Deacetylases (HDACs).
An in silico study that screened a library of 63 in-house synthesized pyrazole derivatives against these six proteins suggested that specific pyrazole compounds could act as potent inhibitors. Although this compound was not specifically among the tested compounds, this research indicates the potential of the pyrazole scaffold to interact with and inhibit these important cancer targets. For example, the study identified promising pyrazole derivatives that could serve as inhibitors or modulators for HDAC, C-RAF, and VEGFR. Another derivative showed potential as a dual inhibitor for CRMP2 and c-KIT.
The following table summarizes the cancer-related enzymes that have been identified as potential targets for pyrazole derivatives.
| Target Enzyme | Associated Cancer Types | Potential Role of Inhibition |
| CRMP2 | Breast, Liver, Prostate, Kidney, Stomach | Modulation of tumor progression |
| C-RAF | Breast, Liver, Prostate, Kidney, Stomach | Inhibition of cell proliferation signaling |
| CYP17 | Prostate, Breast | Inhibition of hormone synthesis |
| c-KIT | Gastrointestinal stromal tumors, Leukemia | Blocking of cell signaling pathways |
| VEGFR | Various solid tumors | Inhibition of angiogenesis |
| HDAC | Various cancers | Induction of apoptosis and cell cycle arrest |
Enzyme Inhibition Studies (General)
The interaction of small molecules like this compound with enzymes is a cornerstone of its potential therapeutic activity.
Kinetic Characterization of Enzyme-Ligand Interactions
The kinetic characterization of the interaction between a ligand and an enzyme is crucial for understanding its inhibitory mechanism. For pyrazole derivatives, these studies often involve determining key parameters such as the inhibition constant (Ki), which quantifies the potency of the inhibitor.
In a study on 1,3,5-trisubstituted pyrazole derivatives as antimicrobial agents, docking studies were used to predict the binding affinity and inhibition constants for the enzyme glucosamine-6-phosphate synthase. The calculated inhibition constants for the most potent derivative were in the micromolar range, suggesting a strong interaction with the enzyme's active site.
Quantum-chemical calculations and NMR spectroscopy have been employed to study the tautomeric equilibrium of a 3,5-disubstituted 1H-pyrazole in solution, which is crucial for understanding its interaction with biological targets. Such studies provide insights into the structural and electronic properties of the molecule that govern its binding kinetics.
Identification of Enzyme Binding Pockets
Molecular docking studies are instrumental in identifying the specific binding pockets of enzymes where pyrazole derivatives can interact. For the 1,3,5-trisubstituted pyrazole derivatives targeting glucosamine-6-phosphate synthase, the most potent compound was found to fit within the binding pocket and form three hydrogen bonds with key amino acid residues: ASP354, SER349, and GLN348.
Similarly, in the in silico study of pyrazole derivatives against cancer targets, molecular docking was used to analyze the binding affinity and interaction profiles of the compounds with each of the six selected proteins. The stability of the protein-ligand complexes was further supported by molecular dynamics simulations. These computational approaches are vital for predicting and understanding the molecular interactions that underpin enzyme inhibition.
Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, SAR studies have revealed that the type and position of substituents on the pyrazole ring are critical for their anticancer effects.
The cytotoxic activities of pyrazole derivatives are highly dependent on the substitution patterns on the aryl rings. For a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, compounds with calculated logP values in the range of 3.12-4.94 exhibited more potent inhibitory effects on the growth of A549 lung cancer cells. This suggests that lipophilicity is an important factor for the activity of these compounds.
In an investigation of 5-aminopyrazole derivatives, chemical modifications on the catechol function and the pyrazole core were explored. The study indicated that an unsubstituted C3 position on the pyrazole scaffold was a key determinant for anti-proliferative activity. Conversely, the introduction of a methyl group at the C3 position resulted in a loss of anticancer effect.
For this compound, the presence of the isopropyl group at the 5-position and a methanol (B129727) group at the 3-position would define its specific biological activity profile. The isopropyl group, being a bulky and lipophilic substituent, could influence the compound's binding affinity to target proteins and its pharmacokinetic properties. The methanol group at the 3-position provides a site for potential hydrogen bonding interactions within an enzyme's active site.
Research on this compound Remains Limited
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological effects, including roles as kinase inhibitors in anticancer therapies. nih.gov General SAR studies on various pyrazole series have highlighted the importance of substituents at different positions of the pyrazole ring in modulating biological activity. For instance, investigations into pyrazole azabicyclo[3.2.1]octane sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors revealed that the nature of alkyl substituents at the C3 and C5 positions of the pyrazole ring significantly impacts inhibitory potency. nih.gov An n-propyl group at the C5 position, for example, was found to be more favorable than a methyl group. nih.gov
Furthermore, the rational design of pyrazole-containing compounds is a common strategy in drug discovery. tmu.edu.twscilit.com This approach often involves creating a library of analogues and assessing their biological activity to build a pharmacophore model, which outlines the essential structural features required for activity. However, no such detailed studies or resulting pharmacophore models have been published specifically for derivatives of this compound.
While commercial suppliers list "(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methanol," a closely related N-methylated analog, and its corresponding carboxylic acid, this does not provide the necessary data for a thorough SAR analysis of the parent compound. sigmaaldrich.comachemblock.combldpharm.com The available literature primarily focuses on other pyrazole derivatives with different substitution patterns, making it impossible to construct a detailed analysis of how modifying the isopropyl or methanol groups of this compound would correlate with its biological potency.
Future Research Directions and Translational Perspectives
Advancements in Synthetic Methodologies for Complex Pyrazole (B372694) Architectures
The synthesis of pyrazole derivatives has significantly evolved from classical condensation reactions to more sophisticated and efficient modern techniques. researchgate.net Future advancements will likely focus on creating even more complex and functionally diverse pyrazole structures.
Key areas for future synthetic exploration include:
Novel Catalytic Systems: The development of innovative transition-metal catalysts and photoredox reactions will likely play a crucial role in forging new pathways to previously inaccessible pyrazole-containing fused rings and highly substituted derivatives. mdpi.com
One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient, offering a streamlined approach to complex molecules by combining three or more reactants in a single step. mdpi.com Further research into novel MCRs will undoubtedly accelerate the discovery of new pyrazole-based compounds with desirable properties. mdpi.com
Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can enable high-throughput synthesis and optimization of pyrazole libraries, significantly speeding up the drug discovery and materials development process.
Green Chemistry Approaches: A continued emphasis on environmentally friendly methods, such as solvent-free reactions and the use of nano-catalysts, will be crucial for the sustainable production of pyrazole compounds. researchgate.netnih.gov
| Synthetic Approach | Description | Potential Advantages |
| Transition-Metal Catalysis | Utilizes metals like palladium and copper to facilitate C-C and C-N bond formation, enabling the synthesis of complex pyrazole structures. mdpi.com | High efficiency, regioselectivity, and broad substrate scope. mdpi.com |
| Multicomponent Reactions (MCRs) | One-pot reactions where three or more components react to form a single product, incorporating most of the atoms from the starting materials. mdpi.com | High atom economy, operational simplicity, and rapid access to molecular diversity. mdpi.com |
| Photoredox Catalysis | Uses light to initiate chemical reactions, offering mild reaction conditions and unique reactivity patterns. mdpi.com | Access to novel chemical transformations and functional group tolerance. mdpi.com |
Design and Discovery of Novel Coordination Compounds with Enhanced Properties
Pyrazole ligands are highly effective in forming coordination complexes with a variety of metal ions. nih.gov These complexes often exhibit unique electronic, magnetic, and biological properties that are distinct from the individual components. nih.gov
Future research in this area will likely focus on:
Tailored Ligand Design: The synthesis of new pyrazole-based ligands with specific donor atoms and steric properties will allow for the fine-tuning of the resulting coordination complexes' properties. nih.gov This includes designing ligands that can stabilize unusual oxidation states or create specific coordination geometries.
Biologically Active Complexes: There is growing interest in developing pyrazole-metal complexes as therapeutic agents, particularly as anticancer and antimicrobial drugs. nih.govnih.gov Future work will involve designing complexes that can selectively target cancer cells or pathogenic microbes while minimizing toxicity to healthy tissues.
Catalytic Applications: Pyrazole-based coordination complexes have shown promise as catalysts in a range of organic transformations. nih.gov The development of more efficient and selective catalysts for important industrial processes is an active area of research.
Integration of Artificial Intelligence and Machine Learning in Pyrazole Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical research, including the study of pyrazoles. nih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of human researchers.
Specific applications of AI and ML in pyrazole research include:
Predictive Modeling: AI/ML models can be trained to predict the biological activity, toxicity, and physicochemical properties of novel pyrazole derivatives before they are synthesized. researchgate.net This can help to prioritize the most promising candidates for further investigation, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules with desired properties. bcrcp.ac.inresearchgate.net These models can learn the underlying rules of chemical structure and activity to propose novel compounds that are likely to be effective.
Reaction Prediction and Optimization: Machine learning algorithms can predict the outcome of chemical reactions and suggest optimal reaction conditions. This can accelerate the development of new synthetic routes to complex pyrazole architectures. lanl.gov
| AI/ML Application | Description | Impact on Pyrazole Research |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a compound to its biological activity. | Enables the prediction of activity for unsynthesized pyrazole derivatives and guides lead optimization. researchgate.net |
| Molecular Docking | Simulates the binding of a ligand to a biological target, such as a protein or enzyme. | Helps to understand the mechanism of action of pyrazole-based drugs and to design more potent inhibitors. nih.gov |
| Generative Models | Algorithms that can create new data, such as novel molecular structures, based on a learned dataset. bcrcp.ac.inresearchgate.net | Facilitates the de novo design of pyrazole compounds with optimized properties for specific applications. |
Exploration of Interdisciplinary Applications Beyond Traditional Medicinal Chemistry
While medicinal chemistry has been the primary focus of pyrazole research, these versatile compounds have significant potential in other scientific disciplines. rroij.com
Future interdisciplinary applications of pyrazoles may include:
Materials Science: Pyrazole-containing polymers and materials can exhibit interesting optical, electronic, and thermal properties. rroij.com This opens up possibilities for their use in organic light-emitting diodes (OLEDs), sensors, and other advanced materials. mdpi.comresearchgate.net
Agrochemistry: Pyrazole derivatives have a long history of use as herbicides, insecticides, and fungicides. nih.gov Continued research in this area could lead to the development of more effective and environmentally benign crop protection agents. nih.govresearchgate.net
Corrosion Inhibition: The ability of pyrazoles to coordinate with metal surfaces makes them potential candidates for use as corrosion inhibitors for various metals and alloys. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-isopropyl-1H-pyrazole-3-methanol, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack conditions, as demonstrated for analogous pyrazole-methanol derivatives. For example, (5-Chloro-1-phenyl-3-propyl-1H-pyrazol-4-yl)methanol was synthesized with a 6% yield using pyrazole precursors and prolonged reaction times (14 hours) . To optimize yields, consider varying reaction temperatures, catalysts (e.g., Lewis acids), or solvent systems (e.g., switching from diethyl ether/hexane to polar aprotic solvents). Characterization via -NMR and IR spectroscopy is critical for verifying structural integrity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- -NMR : Identify proton environments (e.g., isopropyl CH groups at δ ~1.0–1.2 ppm and pyrazole ring protons at δ ~6.0–8.0 ppm) .
- IR Spectroscopy : Detect hydroxyl (O–H stretch ~3200–3600 cm) and pyrazole ring vibrations (~1500–1600 cm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Elemental Analysis : Validate empirical formulas (e.g., CHNO for this compound) .
Q. What solvents and conditions are suitable for recrystallizing pyrazole-methanol derivatives?
- Methodological Answer : Ethanol or methanol are preferred due to their polarity and compatibility with hydroxyl groups. For example, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one was recrystallized using ethanol, yielding a pure product confirmed by TLC (toluene/ethyl acetate/water solvent system) .
Advanced Research Questions
Q. How do substituents (e.g., isopropyl vs. chloro groups) influence the reactivity of pyrazole-methanol derivatives in nucleophilic reactions?
- Methodological Answer : Electron-donating groups like isopropyl may enhance the nucleophilicity of the pyrazole ring, whereas electron-withdrawing groups (e.g., Cl) reduce it. For instance, chloro-substituted pyrazoles exhibit lower reactivity in SNAr reactions compared to alkyl-substituted analogs . Computational studies (DFT calculations) can predict charge distribution and reactive sites .
Q. What strategies resolve contradictions in spectroscopic data for pyrazole-methanol derivatives across different studies?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., CDCl vs. DMSO-d) or tautomerism. For example, pyrazole hydroxyl groups can exhibit keto-enol tautomerism, altering proton environments. Standardize solvent systems and compare data with structurally similar compounds (e.g., 5-hydroxy-1-phenylpyrazole derivatives) .
Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?
- Methodological Answer : Perform molecular docking studies to assess interactions with biological targets (e.g., enzymes or receptors). For pyrazole-based inhibitors, prioritize substituents that enhance binding affinity. A study on pyrazole-carbothioamides used docking to optimize interactions with kinase active sites .
Q. What are the challenges in synthesizing enantiomerically pure pyrazole-methanol derivatives, and how can they be addressed?
- Methodological Answer : Chirality at the methanol carbon requires asymmetric synthesis or chiral resolution. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-catalyzed esterification) can achieve enantiomeric excess. For example, (+)-Bicuculline derivatives were resolved using chiral chromatography .
Key Research Gaps
- Mechanistic Insights : Limited data on the role of isopropyl groups in stabilizing transition states during pyrazole functionalization.
- Biological Profiling : No studies on this compound’s bioactivity (e.g., antimicrobial or enzyme inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
